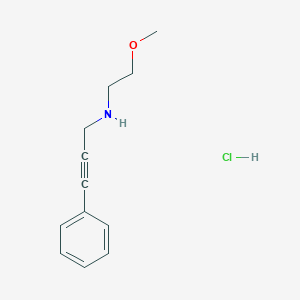

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride

Description

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride is a specialized organic compound featuring a propargylamine backbone (C≡C-CH2-NH-) substituted with a phenyl group at the propargyl carbon and a 2-methoxyethyl group on the amine nitrogen. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for research applications.

Properties

IUPAC Name |

N-(2-methoxyethyl)-3-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12;/h2-4,6-7,13H,9-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCQWXLOQUEPGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC#CC1=CC=CC=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1050126-55-0 | |

| Record name | 2-Propyn-1-amine, N-(2-methoxyethyl)-3-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050126-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride typically involves the following steps:

Formation of the Propynylamine Moiety: This can be achieved through the reaction of propargyl bromide with an amine, such as aniline, under basic conditions.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution using 2-methoxyethanol and a suitable leaving group, such as tosylate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The secondary amine undergoes alkylation, acylation, and condensation reactions:

Acylation with Anhydrides

-

Reagent : Homophthalic anhydride

-

Product : Amide derivatives for heterocyclic synthesis (e.g., isoquinoline scaffolds) .

Schiff Base Formation

-

Substrates : Aromatic aldehydes (e.g., benzaldehyde)

-

Application : Intermediate for metal-organic frameworks (MOFs) .

Catalytic and Ligand Behavior

The compound acts as a ligand in Ir- and Ru-catalyzed reactions:

| Catalyst | Reaction | Yield | Source |

|---|---|---|---|

| [Ir(cod)Cl]₂ (5 mol%) | Alkyne hydrothiolation with thiols | 80–96% | |

| Cp*Ru(PPh₃)₂Cl (8 mol%) | Alkyne hydration | 35% |

Stability and Decomposition

-

Thermal Stability : Decomposes above 300°C, releasing HCl and forming char .

-

Hydrolysis : Susceptible to acidic hydrolysis of the methoxyethyl group at elevated temperatures .

Industrial and Pharmacological Relevance

Scientific Research Applications

One of the primary applications of N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride is in the synthesis of polymers. It serves as a building block for creating Poly(N,N-bis(2-methoxyethyl)acrylamide) , a thermoresponsive non-ionic water-soluble polymer. This polymer can undergo reversible addition fragmentation transfer (RAFT) polymerization, leading to materials that change their physical properties in response to temperature variations.

Drug Delivery Systems

The compound shows promise in the development of drug delivery systems. Its ability to form polymers allows for encapsulation or attachment of therapeutic agents, enhancing their delivery efficiency and targeting capabilities. The specific methods of application may include forming matrices that release drugs in a controlled manner, which is critical for improving therapeutic outcomes in various medical treatments.

Biochemical Assays

In biological research, this compound can be utilized as a probe in biochemical assays. It has potential interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. These interactions are crucial for studying mood regulation and cognitive functions, making the compound valuable for pharmacological research .

Neurotransmitter Interaction Studies

Preliminary studies indicate that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, which are vital for managing mood disorders such as depression and anxiety. Understanding its mechanism of action could lead to the development of new therapeutic agents targeting these pathways .

Anticancer and Antimicrobial Potential

Research into the biological activity of this compound suggests it may possess anticancer properties similar to other compounds within its class. Additionally, it could exhibit antimicrobial activities, warranting further investigation into its potential as an antibacterial or antifungal agent .

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway involved. The methoxyethyl group and the propynylamine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous amines, hydrochlorides, and agrochemical derivatives, emphasizing structural differences, physicochemical properties, and inferred applications.

Substituted Propargylamines and Amine Hydrochlorides

a) 1-(2-Methoxyphenyl)propan-1-amine Hydrochloride (CAS: 873893-95-9)

- Structure : Contains a methoxyphenyl group instead of the methoxyethyl substituent and lacks the propargyl triple bond.

- Similarity Score : 1.00 (based on ).

- Applications : Likely used in pharmaceutical intermediates due to its aromatic amine structure .

b) 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS: 1797306-72-9)

- Structure : Features a halogenated aryl group (Cl, F) and a branched methyl group on the propane backbone.

- Molecular Formula : C₁₀H₁₄Cl₂FN.

- The lack of a methoxy group reduces polarity compared to the target compound .

Agrochemical Derivatives with Methoxyalkyl Substituents

a) Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Structure : An acetamide herbicide with a methoxymethyl group on the amine.

- Key Difference : The acetamide backbone and chloro substituent differentiate it from the target compound. Alachlor’s methoxymethyl group enhances soil mobility, a trait critical for pre-emergent herbicides. The propargylamine structure of the target compound may confer distinct reactivity but lacks documented herbicidal activity .

b) Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

- Structure : Contains a thienyl ring and a branched methoxyethyl group.

- Key Difference : The thienyl moiety and chloroacetamide functional group make dimethenamid a potent herbicide. The target compound’s propargylamine structure and phenyl group may limit agrochemical utility but could be relevant in metal-catalyzed reactions .

Amine Hydrochlorides with Aromatic Systems

a) 3-Amino-N-(2-methoxyphenyl)-N-methylpropanamide Hydrochloride

- Structure : Combines a methoxyphenyl group with a propanamide backbone.

- Molecular Weight : 213.04 g/mol.

- The target compound’s propargyl group offers orthogonal reactivity for conjugation or labeling .

Research Implications and Limitations

Biological Activity

N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride is a compound with significant potential in medicinal chemistry, primarily due to its unique structural properties and biological activities. With the molecular formula C₁₂H₁₆ClNO and a molecular weight of approximately 225.71 g/mol, this substituted propynylamine exhibits interactions with various neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

Chemical Structure and Properties

The compound features a phenyl group attached to a propynyl chain, along with a methoxyethyl substituent. This configuration contributes to its distinct chemical properties, making it a subject of interest in pharmacological research.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆ClNO |

| Molecular Weight | 225.71 g/mol |

| Chemical Class | Substituted Propynylamine |

| Solubility | Soluble in organic solvents |

Preliminary studies indicate that this compound may interact with specific neurotransmitter receptors, influencing serotonin and dopamine pathways. The exact mechanism remains to be fully elucidated, but it is hypothesized that the compound may act as a modulator or inhibitor of these pathways, potentially leading to therapeutic effects in mood disorders.

Biological Activity

Research into the biological activity of this compound has revealed several promising areas:

1. Neurotransmitter Interaction:

- The compound has been shown to affect serotonin and dopamine levels, which are critical in managing mood disorders such as depression and anxiety.

2. Anticancer Potential:

3. Antimicrobial Properties:

- Similar compounds within the same class have exhibited antibacterial and antifungal activities. Investigating the antimicrobial potential of this compound could yield valuable insights for therapeutic applications.

Case Studies

While direct case studies specifically focusing on this compound are scarce, research on related compounds provides useful context:

Case Study 1: Neurotransmitter Modulation

A study investigating the effects of related propynylamines on serotonin receptors showed significant modulation of receptor activity, suggesting that this compound might exhibit similar effects.

Case Study 2: Anticancer Activity

Research on structurally analogous compounds has indicated cytotoxic effects against human cancer cell lines. For instance, Mannich bases derived from similar structures have shown IC50 values lower than 10 μM against various cancer types . This suggests potential avenues for further exploration regarding this compound's efficacy.

Q & A

Basic: What synthetic strategies are recommended for preparing N-(2-Methoxyethyl)-3-phenyl-2-propyn-1-amine hydrochloride with high purity?

Methodological Answer:

The synthesis of this compound typically involves propargylamine intermediates and functional group protection. A validated approach includes:

- Step 1: Reacting 3-phenyl-2-propyn-1-amine with 2-methoxyethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the methoxyethyl group.

- Step 2: Purification via recrystallization in ethanol/water mixtures to remove unreacted amines and byproducts.

- Step 3: Hydrochloride salt formation using HCl gas in anhydrous ether, followed by lyophilization for stability.

Purity ≥98% is achievable with HPLC monitoring (C18 column, 255 nm detection wavelength) . For analogs with cyclopropane or aromatic substituents, cyclopropanation via Simmons-Smith reactions or Suzuki coupling may be required .

Advanced: How can NMR and HRMS resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Chemical shifts for the propargyl proton (δ ~2.5–3.0 ppm) and methoxyethyl group (δ ~3.3 ppm for OCH₃) confirm substitution patterns. Aromatic protons (δ 7.2–7.5 ppm) verify phenyl integrity. For cyclopropane-containing analogs (e.g., in ), coupling constants (J = 4–6 Hz) distinguish cis/trans configurations .

- HRMS: Exact mass analysis (e.g., [M+H]⁺) identifies isotopic patterns and rules out halogenated impurities. For example, a deviation >2 ppm suggests incomplete deprotection or residual solvents .

Basic: What analytical methods are suitable for quantifying purity and stability?

Methodological Answer:

- HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile gradients. Monitor at λmax ≈255 nm (aligned with UV/Vis data in ). System suitability tests (e.g., tailing factor <2) ensure column integrity .

- Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) assess hygroscopicity. Store at -20°C in amber vials to prevent photodegradation .

Advanced: How can functional selectivity studies (e.g., receptor binding) be designed for this compound?

Methodological Answer:

- Target Identification: Based on structural analogs (e.g., β-adrenergic agonists in ), screen against GPCR panels using radioligand displacement assays (e.g., ³H-labeled antagonists).

- Functional Assays: Measure cAMP accumulation (for β-adrenoceptors) or calcium flux (for 5-HT receptors) in HEK293 cells transfected with target receptors. EC₅₀ values <1 μM indicate high potency .

- Data Interpretation: Compare with control compounds (e.g., ICI D7114 in ) to assess selectivity over off-target receptors .

Basic: How should researchers address discrepancies in reported solubility data?

Methodological Answer:

- Solvent Screening: Test solubility in water, DMSO, and methanol using nephelometry. reports >20 mg/mL in water, but batch-dependent variability may arise from crystallinity (e.g., amorphous vs. crystalline salt forms).

- Standardization: Pre-saturate solvents at 25°C for 24 hours and filter (0.22 μm) before UV-Vis quantification. Discrepancies >10% warrant XRPD analysis to identify polymorphic forms .

Advanced: What strategies mitigate impurity formation during large-scale synthesis?

Methodological Answer:

- Byproduct Identification: Use LC-MS/MS to detect common impurities like des-methyl derivatives or oxidation products (e.g., propynal intermediates).

- Process Optimization: Reduce reaction time to minimize hydrolysis (common in propargylamines) or employ flow chemistry for better temperature control.

- Purification: Multi-stage column chromatography (silica → reverse-phase) removes polar/non-polar impurities. For persistent contaminants (e.g., ’s metoprolol analogs), chiral separation may be required .

Basic: How to validate the hydrochloride salt form versus free base?

Methodological Answer:

- TGA/DSC: Hydrochloride salts show dehydration endotherms (~100–150°C) and HCl loss events (>200°C). Free bases lack the latter.

- Elemental Analysis: Confirm Cl⁻ content (~18–20% w/w for monohydrochlorides). Deviations >0.5% indicate incomplete salt formation or hygroscopicity .

Advanced: What computational tools predict the compound’s metabolic stability?

Methodological Answer:

- In Silico Models: Use ADMET Predictor or Schrödinger’s QikProp to estimate CYP450 metabolism (e.g., 3A4/2D6 liability). The methoxyethyl group may reduce oxidation compared to ethyl analogs.

- In Vitro Validation: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS. Half-life >30 minutes suggests favorable pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.